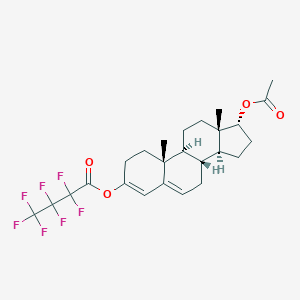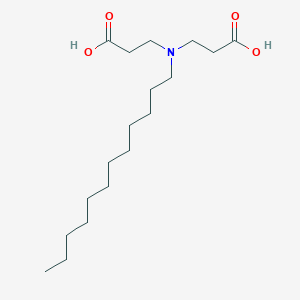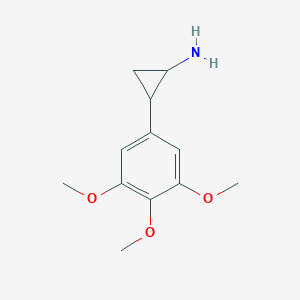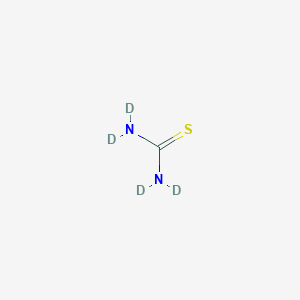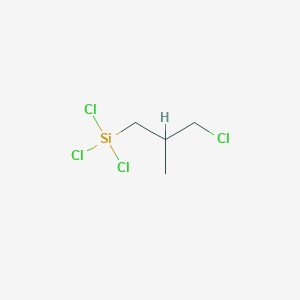
Trichloro(3-chloro-2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(3-chloro-2-methylpropyl)silane, also known as TMPCS, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. TMPCS is a versatile compound that can be used for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Trichloro(3-chloro-2-methylpropyl)silane is widely used in scientific research for the synthesis of various organic compounds. It is used as a reagent for the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and coatings. Trichloro(3-chloro-2-methylpropyl)silane is also used as a precursor for the synthesis of organosilicon compounds, which have applications in the fields of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
Trichloro(3-chloro-2-methylpropyl)silane is a reactive compound that can undergo various chemical reactions. It can react with water to form hydrochloric acid and silanols. It can also react with alcohols, amines, and thiols to form the corresponding silanes. The mechanism of action of Trichloro(3-chloro-2-methylpropyl)silane depends on the reaction it undergoes and the compound it reacts with.
Efectos Bioquímicos Y Fisiológicos
Trichloro(3-chloro-2-methylpropyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that can be used for the synthesis of various organic compounds. It is easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale industrial production.
Direcciones Futuras
There are many future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research. It can be used for the synthesis of new materials with unique properties. It can also be used for the preparation of novel organosilicon compounds with applications in the fields of medicine and agriculture. Furthermore, Trichloro(3-chloro-2-methylpropyl)silane can be used for the development of new catalysts for organic reactions. The possibilities for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are endless and require further exploration.
Conclusion:
In conclusion, Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that has many scientific research applications. It is used for the synthesis of various organic compounds and has potential for the development of new materials and catalysts. However, it is toxic and should be handled with care. The future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are vast and require further exploration.
Propiedades
Número CAS |
18142-53-5 |
|---|---|
Nombre del producto |
Trichloro(3-chloro-2-methylpropyl)silane |
Fórmula molecular |
C4H8Cl4Si |
Peso molecular |
226 g/mol |
Nombre IUPAC |
trichloro-(3-chloro-2-methylpropyl)silane |
InChI |
InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |
Clave InChI |
VVUUXYGSBMJAHC-UHFFFAOYSA-N |
SMILES |
CC(C[Si](Cl)(Cl)Cl)CCl |
SMILES canónico |
CC(C[Si](Cl)(Cl)Cl)CCl |
Otros números CAS |
18142-53-5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

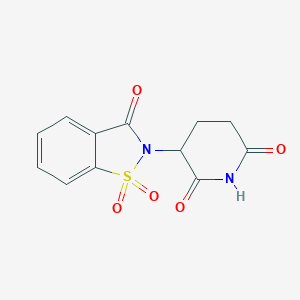
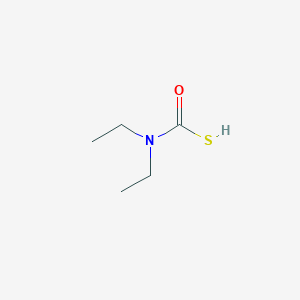
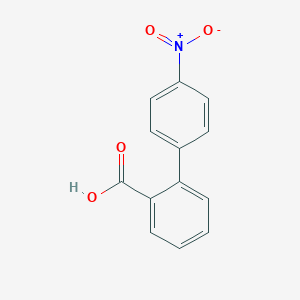
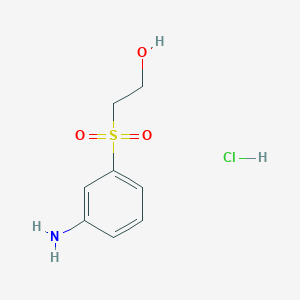
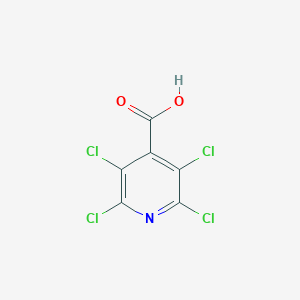
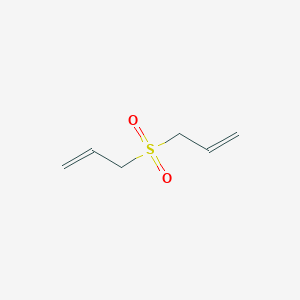
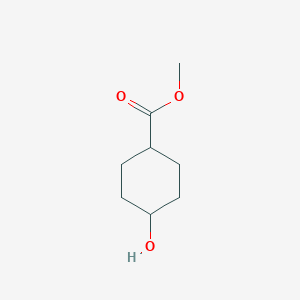
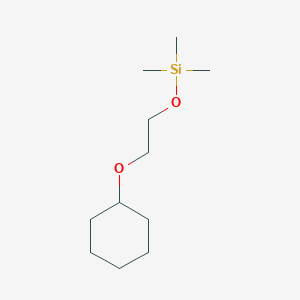
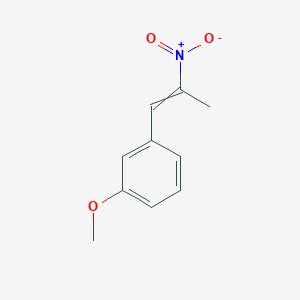
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
